2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Overview
Description
2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C17H19N3O5S2 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid is 409.07661306 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental and Health Impact Studies
Research on compounds structurally related to 2-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid has been conducted to understand their environmental exposure and health impacts. For example, studies on the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) and its metabolites in humans have shown that these compounds can be used as biomarkers for exposure assessment even at environmental levels, indicating widespread environmental dissemination and potential human exposure Silva et al., 2013.
Medical Applications
Compounds with similar structures have been investigated for various medical applications. For instance, amino methyl cyclohexane carboxylic acid has been studied as a potent inhibitor of plasminogen activation, showing potential as an effective antifibrinolytic agent Andersson et al., 2009. Moreover, research into cis- and trans-4-hydroxycyclohexylacetic acid and hawkinsinuria suggests insights into metabolic disorders and the role of specific enzymes in disease pathology Niederwieser et al., 1978.
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted on related compounds to understand their distribution and metabolism in humans. For example, research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) provided detailed insights into its disposition, metabolism, and the formation of specific metabolites after oral dosing Renzulli et al., 2011.
Environmental Exposures and Health Risks
Studies on polyfluoroalkyl chemicals (PFCs) have examined their presence in the U.S. population and potential health risks. These studies provide evidence of widespread exposure to PFCs and their associations with health outcomes such as attention deficit/hyperactivity disorder (ADHD) in children, highlighting the importance of understanding the environmental and health implications of chemical exposures Hoffman et al., 2010.
Properties
IUPAC Name |
2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c21-15(13-3-1-2-4-14(13)16(22)23)19-11-5-7-12(8-6-11)27(24,25)20-17-18-9-10-26-17/h5-10,13-14H,1-4H2,(H,18,20)(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEVDAHDPGZONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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